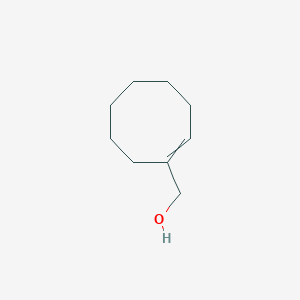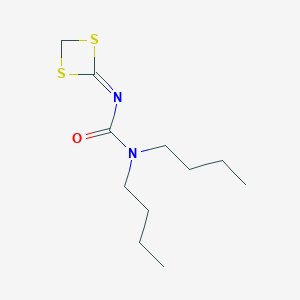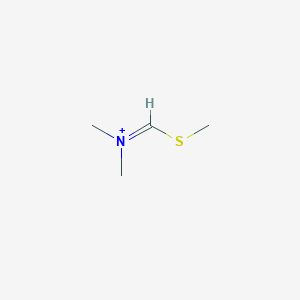
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a prop-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural diversity make it a versatile intermediate for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of both chlorophenyl and nitrophenyl groups allows for multiple modes of interaction, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-(2-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid
- (Z)-2-(2-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- (Z)-2-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enoic acid
Uniqueness
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both electron-withdrawing nitro and chloro groups, which influence its reactivity and interaction with other molecules. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
56988-13-7 |
|---|---|
Fórmula molecular |
C15H10ClNO4 |
Peso molecular |
303.69 g/mol |
Nombre IUPAC |
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClNO4/c16-13-7-3-2-6-11(13)12(15(18)19)9-10-5-1-4-8-14(10)17(20)21/h1-9H,(H,18,19)/b12-9- |
Clave InChI |
CKSJGADGMCUPQT-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(/C2=CC=CC=C2Cl)\C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C2=CC=CC=C2Cl)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


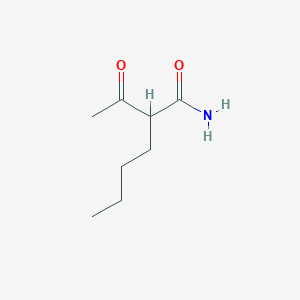


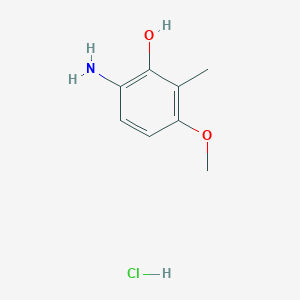
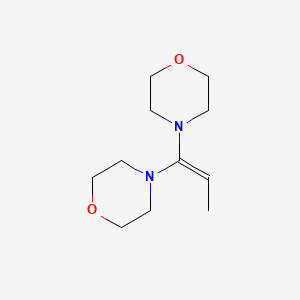
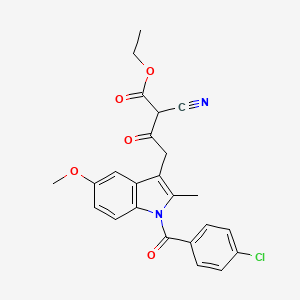

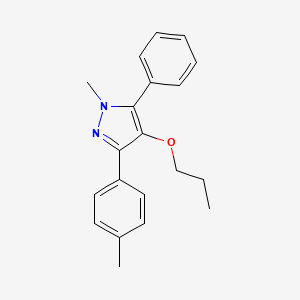
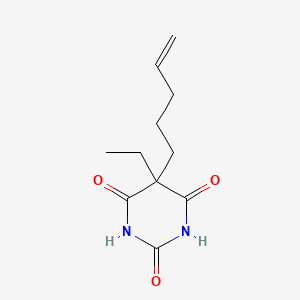
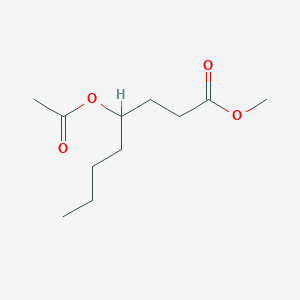
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
